molecular formula C16H15BrFN5O2 B14945620 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B14945620
M. Wt: 408.22 g/mol
InChI Key: AXIDWYGRVKVMMQ-UHFFFAOYSA-N
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Description

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. In this case, 4-bromo-3,5-dimethyl-1H-pyrazole is formed by reacting 4-bromo-3,5-dimethyl-1,3-diketone with hydrazine hydrate.

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by the cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like phosphorus oxychloride.

    Coupling Reactions: The final compound is obtained by coupling the pyrazole and oxadiazole intermediates through a series of reactions involving reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-fluorobenzylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening reactions.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced or ring-opened products of the oxadiazole ring.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate, particularly for its anti-inflammatory, anti-cancer, or antimicrobial properties.

    Biological Studies: It can be used as a probe to study various biological pathways and molecular targets.

    Chemical Biology: The compound can serve as a tool to investigate the structure-activity relationships of related molecules.

    Material Science: Its unique structural properties may make it useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and oxadiazole rings. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-(4-(methyl-d3)-1H-pyrazol-1-yl-3,5-d2)pyridine-2,5,6-d3
  • 4-bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole
  • Methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate

Uniqueness

The uniqueness of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide lies in its combination of a pyrazole ring, an oxadiazole ring, and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H15BrFN5O2

Molecular Weight

408.22 g/mol

IUPAC Name

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H15BrFN5O2/c1-9-14(17)10(2)23(21-9)8-13-20-16(25-22-13)15(24)19-7-11-3-5-12(18)6-4-11/h3-6H,7-8H2,1-2H3,(H,19,24)

InChI Key

AXIDWYGRVKVMMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCC3=CC=C(C=C3)F)C)Br

Origin of Product

United States

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